molecular formula C18H12ClF6NO5 B2444612 [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate CAS No. 338394-88-0

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate

Cat. No.: B2444612
CAS No.: 338394-88-0
M. Wt: 471.74
InChI Key: WUWPUEUYRCCUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate is a complex organic compound characterized by the presence of trifluoroethoxy groups and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate typically involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-chlorobenzoic acid in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-chlorobenzoic acid .

Scientific Research Applications

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorobenzoate moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • 2-Chlorobenzoic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride

Uniqueness

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate is unique due to the combination of trifluoroethoxy groups and a chlorobenzoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF6NO5/c19-13-4-2-1-3-11(13)16(28)31-26-15(27)12-7-10(29-8-17(20,21)22)5-6-14(12)30-9-18(23,24)25/h1-7H,8-9H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWPUEUYRCCUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF6NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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